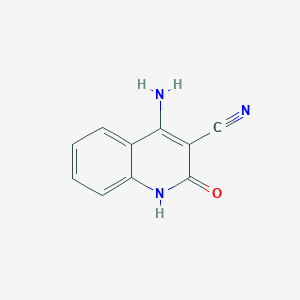
4-Amino-2-oxo-1,2-dihydroquinoline-3-carbonitrile
Descripción general
Descripción
Synthesis Analysis
The synthesis of 4-Amino-2-oxo-1,2-dihydroquinoline-3-carbonitrile involves a multi-component reaction . This process leads readily and efficiently to heterocyclic enamines . The new four-component containing 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate, aldehyde derivatives, amine derivatives, and isocyanides . This report is an outstanding strategy for the preparation of new biologically structures containing peptidic or pseudo-peptidic with quinolin-2 (1 H )-one scaffolds .Molecular Structure Analysis
The molecular structure of this compound was deduced by 1 H and 13 C NMR spectroscopy .Chemical Reactions Analysis
The compound participates in an Ugi-type multicomponent condensation through a Smiles rearrangement in replacement of acid components . The individual feature of isocyanides in IMCRs can be related to this property that they can interact with nucleophiles and electrophiles in the parallel atom as the α-adduct .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound were analyzed using 1 H and 13 C NMR spectroscopy .Aplicaciones Científicas De Investigación
Chemical Synthesis and Reactions
4-Amino-2-oxo-1,2-dihydroquinoline-3-carbonitrile and its analogs are primarily used in various chemical synthesis processes. For instance, Basafa et al. (2021) described the preparation of this compound through a ring-opening/ring closure pathway, followed by treatments leading to various derivatives. The study highlighted the importance of this compound in creating diverse chemical structures, essential in organic synthesis and pharmaceutical research (Basafa et al., 2021).
Antifungal Properties
The compound and its derivatives have shown promising antifungal properties. Gholap et al. (2007) synthesized a series of 2-amino-5-oxo-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile analogues and evaluated their antifungal activity, demonstrating the potential of these compounds in developing new antifungal agents (Gholap et al., 2007).
Corrosion Inhibition
A computational study by Erdoğan et al. (2017) explored the corrosion inhibition properties of novel quinoline derivatives, including variants of this compound, on iron. Their findings indicated these compounds could be effective in preventing iron corrosion, which has significant implications for industrial applications (Erdoğan et al., 2017).
Inhibitors of Epidermal Growth Factor Receptor Kinase
Wissner et al. (2000) conducted a study on 4-anilino-6,7-dialkoxyquinoline-3-carbonitrile inhibitors of epidermal growth factor receptor kinase, closely related to this compound. Their research suggests these compounds' potential in treating diseases where epidermal growth factor receptor plays a crucial role, such as certain cancers (Wissner et al., 2000).
Optoelectronic and Charge Transport Properties
A study by Irfan et al. (2020) investigated the optoelectronic and nonlinear properties of hydroquinoline derivatives, including those of this compound. These properties are crucial for developing new materials for electronic and photonic devices (Irfan et al., 2020).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
4-amino-2-oxo-1H-quinoline-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3O/c11-5-7-9(12)6-3-1-2-4-8(6)13-10(7)14/h1-4H,(H3,12,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDULLPIFJCJVCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C(=O)N2)C#N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

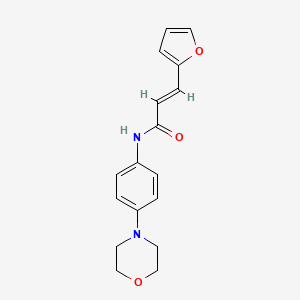

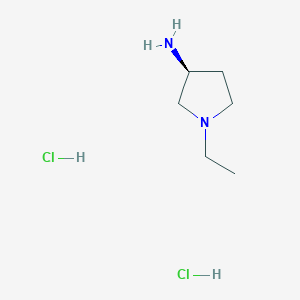
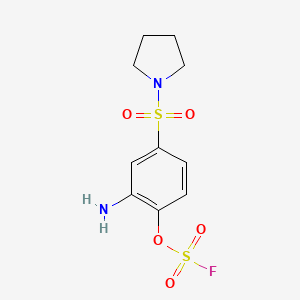
![3-(4-chlorophenyl)-5-(3-fluorobenzyl)-7,8-dimethoxy-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2753408.png)

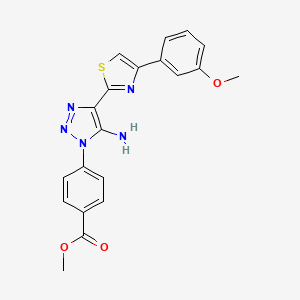
![2-((2-(azepan-1-yl)-2-oxoethyl)thio)-3-benzyl-6-methyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2753411.png)
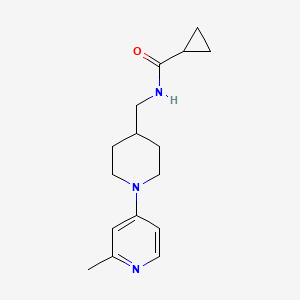
![N-(3-fluoro-4-{4-[(4-methylphenyl)sulfonyl]piperazino}phenyl)pentanamide](/img/structure/B2753416.png)
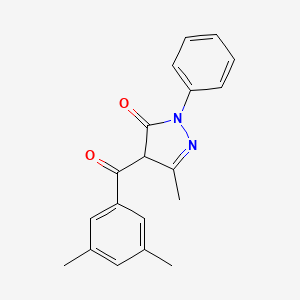
![Tert-butyl N-[(1R,2R)-2-amino-4,4-difluorocyclopentyl]carbamate](/img/structure/B2753419.png)
![2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3H-benzo[f]chromen-3-one](/img/structure/B2753420.png)
![ethyl 3-carbamoyl-2-(3-((4-chlorophenyl)thio)propanamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2753423.png)